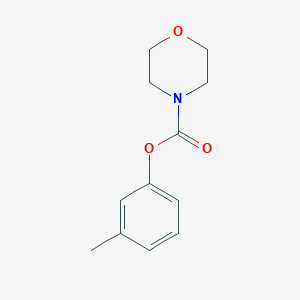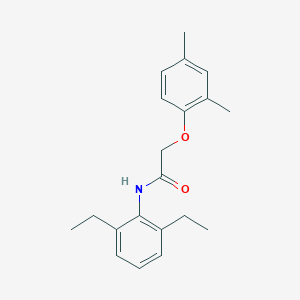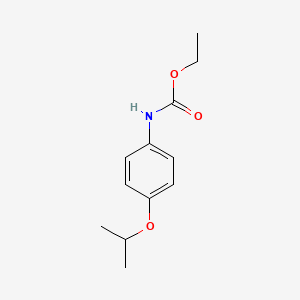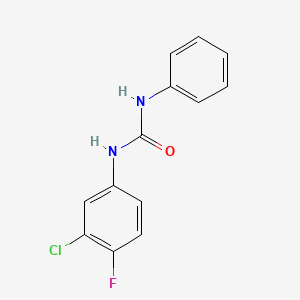
1-(3-Chloro-4-fluorophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-phenylurea is an organic compound characterized by the presence of a urea group attached to a 3-chloro-4-fluorophenyl and a phenyl group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-phenylurea typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-4-fluoroaniline+phenyl isocyanate→this compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development, particularly for its interactions with biological targets.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-phenylurea can be compared with similar compounds such as:
1-(3-Chloro-4-fluorophenyl)-3-(trifluoromethyl)phenylurea: This compound has a trifluoromethyl group instead of a phenyl group, which may alter its chemical and biological properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring, which can significantly impact its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-8-10(6-7-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPPCGHFTYALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
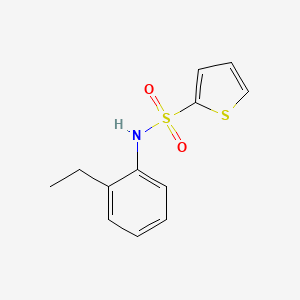
![1-[(1S,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B5685498.png)
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
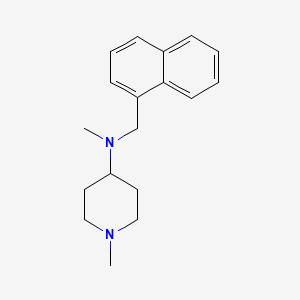
![2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B5685528.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)
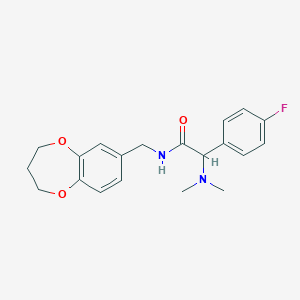

![2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B5685557.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)
